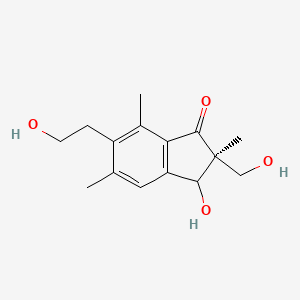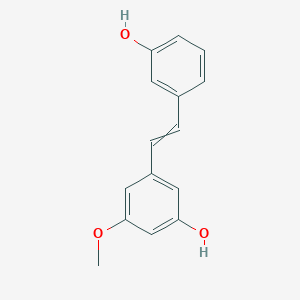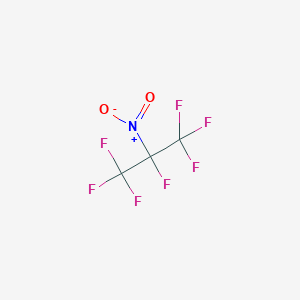
1,1,1,2,3,3,3-Heptafluoro-2-nitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3,3,3-Heptafluoro-2-nitropropane is a fluorinated organic compound with the molecular formula C₃F₇NO₂. It is characterized by the presence of seven fluorine atoms and a nitro group attached to a propane backbone. This compound is known for its unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1,1,2,3,3,3-Heptafluoro-2-nitropropane typically involves the fluorination of precursor compounds under controlled conditionsIndustrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,1,1,2,3,3,3-Heptafluoro-2-nitropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions typically yield amines or other reduced nitrogen-containing compounds.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1,1,1,2,3,3,3-Heptafluoro-2-nitropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug design and delivery.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which 1,1,1,2,3,3,3-Heptafluoro-2-nitropropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
1,1,1,2,3,3,3-Heptafluoro-2-nitropropane can be compared with other fluorinated nitro compounds, such as:
1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane: Similar in structure but contains a nitroso group instead of a nitro group.
1,1,1,2,3,3,3-Heptafluoropropane: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains a hydroxyl group, leading to different chemical and physical properties .
These comparisons highlight the unique reactivity and applications of this compound in various scientific and industrial contexts.
Properties
Molecular Formula |
C3F7NO2 |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-nitropropane |
InChI |
InChI=1S/C3F7NO2/c4-1(11(12)13,2(5,6)7)3(8,9)10 |
InChI Key |
UISSYCBUFPISAT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


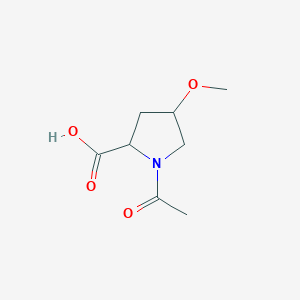
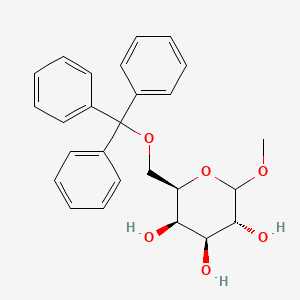
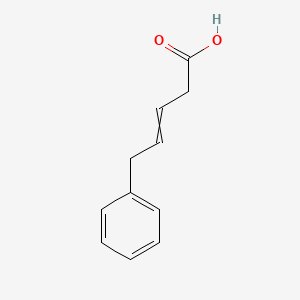
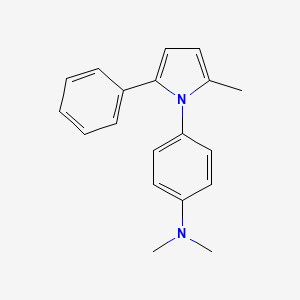
![3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide](/img/structure/B12435513.png)

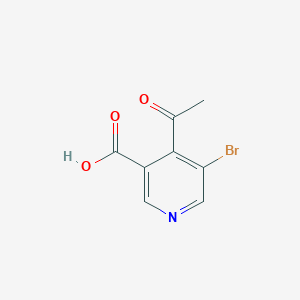

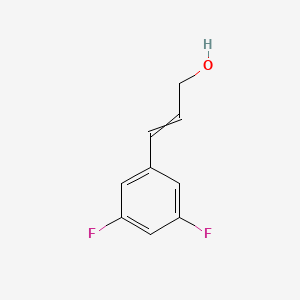
![(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid](/img/structure/B12435563.png)
![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine](/img/structure/B12435566.png)
